molecular formula C9H11NOS B13028666 (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13028666
M. Wt: 181.26 g/mol
InChI Key: VNSHMLSHHOLKQV-ZETCQYMHSA-N
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Description

(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is an organic compound with a unique structure that includes a benzo[b]furan ring system substituted with a methylthio group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the formation of the benzo[b]furan ring followed by the introduction of the methylthio and amine groups. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, followed by thiolation and amination reactions. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amine group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Methylthio-2,3-dihydrobenzo[B]furan: Lacks the amine group, making it less versatile in terms of chemical reactivity.

    2,3-Dihydrobenzo[B]furan-3-ylamine: Lacks the methylthio group, affecting its hydrophobic interactions and biological activity.

    7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylmethanol: Contains a hydroxyl group instead of an amine, altering its hydrogen bonding capabilities.

Uniqueness

(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both the methylthio and amine groups, which provide a combination of hydrophobic and hydrogen bonding interactions

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

(3R)-7-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1

InChI Key

VNSHMLSHHOLKQV-ZETCQYMHSA-N

Isomeric SMILES

CSC1=CC=CC2=C1OC[C@@H]2N

Canonical SMILES

CSC1=CC=CC2=C1OCC2N

Origin of Product

United States

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